1-Methyl-4-(2,2,2-trifluoroethyl)benzene
Description
Significance of Organofluorine Chemistry in Contemporary Research
Organofluorine chemistry, the study of carbon-fluorine bonds, has emerged as a pivotal area of contemporary research due to the unique and often transformative properties that fluorine imparts upon organic molecules. The high electronegativity of fluorine, the second most electronegative element, and its relatively small size lead to strong carbon-fluorine bonds. This results in compounds with enhanced thermal stability, metabolic resistance, and altered electronic properties. researchgate.net
The introduction of fluorine can significantly influence a molecule's lipophilicity, a critical factor in the bioavailability of pharmaceuticals. Consequently, a substantial percentage of modern drugs and agrochemicals contain at least one fluorine atom. researchgate.net Beyond the life sciences, organofluorine compounds are integral to the development of advanced materials, including polymers with exceptional chemical resistance and specialized solvents.
Overview of Aromatic Compounds Bearing Trifluoroethyl Moieties
Within the vast landscape of organofluorine chemistry, aromatic compounds featuring a trifluoroethyl group (-CH2CF3) represent a significant and growing subclass. Unlike the more extensively studied trifluoromethyl (-CF3) group, the trifluoroethyl group introduces a methylene (B1212753) spacer between the aromatic ring and the trifluoromethyl moiety. This structural nuance can subtly alter the electronic and steric effects on the aromatic system, offering a different set of properties for fine-tuning molecular design.
Research Rationale and Focus on 1-Methyl-4-(2,2,2-trifluoroethyl)benzene
This article narrows its focus to the specific chemical entity, this compound. This compound serves as a model system for understanding the interplay between an electron-donating methyl group and an electron-withdrawing trifluoroethyl group on an aromatic ring. The para-substitution pattern allows for a clear examination of the electronic effects transmitted through the benzene (B151609) ring.
While specific physicochemical data for this compound is not extensively documented in publicly available literature, its structural analogues have been synthesized and characterized. The following table presents typical spectroscopic data for a closely related compound, which can serve as a valuable reference.
| Spectroscopic Data for a Representative Trifluoroethylated Aromatic Compound | |
| ¹H NMR | Chemical shifts (δ) for aromatic protons are typically observed in the range of 7.0-7.5 ppm. The methylene protons of the trifluoroethyl group appear as a quartet around 3.3-3.5 ppm due to coupling with the adjacent fluorine atoms. The methyl protons would appear as a singlet around 2.3 ppm. |
| ¹³C NMR | Aromatic carbons typically resonate between 120-140 ppm. The carbon of the CF₃ group is characterized by a quartet due to C-F coupling, appearing around 125 ppm. The methylene carbon is also a quartet, found further upfield. |
| ¹⁹F NMR | The three fluorine atoms of the trifluoroethyl group typically appear as a triplet in the range of -65 to -66 ppm, with coupling to the adjacent methylene protons. |
Note: The data presented is based on typical values for structurally similar compounds and may not represent the exact values for this compound.
The synthesis of such compounds can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being a prominent approach. researchgate.net These reactions typically involve the coupling of an aryl boronic acid or ester with a trifluoroethyl halide in the presence of a palladium catalyst.
The continued exploration of compounds like this compound and the development of efficient synthetic routes to access them are vital for the advancement of organofluorine chemistry and its wide-ranging applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-7-2-4-8(5-3-7)6-9(10,11)12/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJJCEACYWFWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301293 | |
| Record name | 1-methyl-4-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50562-01-1 | |
| Record name | 1-Methyl-4-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50562-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-(2,2,2-trifluoroethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050562011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC142233 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142233 | |
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| Record name | 1-methyl-4-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Trifluoroethylated Benzene Derivatives
Direct Trifluoroethylation Strategies for Aromatic Systems
Direct methods for attaching a trifluoroethyl group to an aromatic ring without pre-functionalization are highly sought after for their atom economy and efficiency. These strategies primarily fall into two categories: electrophilic and radical pathways.
Electrophilic Trifluoroethylation Approaches to Aromatic Compounds
Classical electrophilic aromatic substitution, such as the Friedel-Crafts reaction, is a cornerstone of aromatic functionalization. However, this approach is challenging for trifluoroethylation due to the high instability of the primary 2,2,2-trifluoroethyl cation (CF3CH2+). The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the adjacent carbocation, making its generation under standard Lewis or Brønsted acid conditions difficult.
To circumvent this instability, specialized reagents are required. While the field has well-developed electrophilic trifluoromethylating reagents (e.g., Umemoto's and Togni's reagents), direct counterparts for electrophilic trifluoroethylation are less common. Research has instead pivoted towards hypervalent iodine reagents, which can act as carriers for the trifluoroethyl group. For instance, 2,2,2-trifluoroethyl(mesityl)iodonium triflate has been developed as a highly active salt capable of transferring the trifluoroethyl moiety. nih.govresearchgate.net Although its application is predominantly in transition-metal-catalyzed processes (see Section 2.2.1), it represents a key strategy for delivering a trifluoroethyl group with electrophilic character. nih.gov The direct, uncatalyzed reaction of such reagents with electron-rich arenes remains an area of ongoing investigation.
Radical Trifluoroethylation Pathways and Mechanistic Considerations
Radical trifluoroethylation offers a more viable direct pathway for the C-H functionalization of arenes like toluene (B28343). This approach avoids the formation of the unstable cation and instead proceeds through the 2,2,2-trifluoroethyl radical (•CH2CF3).
Mechanism and Generation of the Trifluoroethyl Radical: The 2,2,2-trifluoroethyl radical is typically generated from readily available precursors, with 1,1,1-trifluoro-2-iodoethane (B141898) (CF3CH2I) being a common choice. nih.gov Visible-light photoredox catalysis has emerged as a mild and efficient method for this process. The general mechanism involves the following key steps:
Initiation: A photocatalyst (e.g., an iridium or ruthenium complex), upon absorbing visible light, becomes excited to a more potent redox state.
Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with the precursor (CF3CH2I), cleaving the carbon-iodine bond to generate the 2,2,2-trifluoroethyl radical (•CH2CF3).
Aromatic Addition: The electrophilic trifluoroethyl radical adds to the electron-rich aromatic ring of toluene. Due to the electron-donating nature of the methyl group, this addition occurs preferentially at the ortho and para positions, forming a resonance-stabilized cyclohexadienyl radical intermediate.
Oxidation and Deprotonation: The cyclohexadienyl radical is oxidized to a cyclohexadienyl cation, which readily loses a proton (H+) to a weak base in the medium, thereby restoring aromaticity and yielding the final product, a mixture of 1-methyl-2-(2,2,2-trifluoroethyl)benzene (B2859845) and 1-methyl-4-(2,2,2-trifluoroethyl)benzene. nih.gov
This photoredox-catalyzed approach is valued for its mild reaction conditions (often at room temperature) and high functional group tolerance. nih.gov
| Aromatic Substrate | Trifluoroethyl Source | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Coumarins | CF3CH2I | Visible Light, Photocatalyst | Good | nih.gov |
| Heteroarenes | N-trifluoroethyl hydroxylamine | Ir(III) Photocatalyst | Moderate to High | researchgate.net |
Transition-Metal-Catalyzed Trifluoroethylation Reactions
Transition-metal catalysis provides a powerful and versatile platform for forging carbon-carbon bonds, including the introduction of trifluoroethyl groups onto aromatic rings. These methods often offer superior control over regioselectivity compared to direct radical pathways.
Palladium-Catalyzed C-H Activation for Aromatic Trifluoroethylation
Palladium catalysis is a premier tool for direct C-H functionalization. For trifluoroethylation, this is often achieved using a directing group on the aromatic substrate to guide the catalyst to a specific C-H bond, typically in the ortho position.
A highly effective method involves the use of a palladium catalyst in conjunction with a hypervalent iodonium (B1229267) salt, such as 2,2,2-trifluoroethyl(mesityl)iodonium triflate, as the trifluoroethylating agent. nih.govresearchgate.net The reaction proceeds under mild conditions, often at room temperature, and demonstrates high efficiency and selectivity for the ortho-C-H bond adjacent to the directing group (e.g., an anilide). nih.gov The proposed catalytic cycle involves C-H activation/palladation, followed by oxidative addition of the iodonium salt to a Pd(II) intermediate to form a Pd(IV) species, which then undergoes reductive elimination to form the C-CH2CF3 bond and regenerate the active palladium catalyst. researchgate.net
Alternatively, palladium catalysts are effective in Suzuki-type cross-coupling reactions. This approach involves the reaction of an aryl boronic acid or ester (e.g., 4-methylphenylboronic acid) with a trifluoroethyl halide, such as 1,1,1-trifluoro-2-iodoethane, to form the desired product. rsc.org
| Method | Aromatic Substrate | Trifluoroethyl Source | Catalyst System | Key Features | Reference |
|---|---|---|---|---|---|
| Directed C-H Activation | Anilides | Trifluoroethyl(mesityl)iodonium salt | Pd(OAc)2 | High ortho-selectivity, mild conditions (25 °C), yields up to 95% | nih.gov |
| Cross-Coupling | Aryl Boronic Esters | CF3CH2I | Pd Catalyst + Ligand | Mild conditions, broad substrate scope | rsc.org |
Copper-Mediated and Copper-Catalyzed Trifluoroethylation Methodologies
Copper catalysis is well-established for aromatic trifluoromethylation, often utilizing reagents like TMSCF3. acs.org While dedicated copper-catalyzed methods specifically for trifluoroethylation are less developed, the underlying principles suggest high potential. Copper can participate in radical-based pathways and cross-coupling reactions. For instance, copper can mediate radical cross-coupling reactions involving fluoroalkyl sources. acs.org
A plausible copper-catalyzed pathway for synthesizing this compound would be a cross-coupling reaction between a 4-tolyl metallic reagent (e.g., from a Grignard or boronic acid precursor) and a trifluoroethyl halide. Another potential route involves the in-situ formation of a "Cu-CH2CF3" species that then couples with an aryl halide. While difluoromethylcopper complexes are known to be less stable than their trifluoromethyl counterparts, suitable ligand systems could potentially stabilize the required intermediates for effective catalysis. nih.gov
Exploration of Other Transition Metal Systems for Trifluoroethylation
Beyond palladium and copper, other transition metals like nickel and iron are emerging as powerful catalysts for fluoroalkylation reactions, often offering advantages in terms of cost and reactivity.
Nickel-Catalyzed Trifluoroethylation: Nickel catalysis has proven highly effective for the reductive cross-coupling of (hetero)aryl bromides and chlorides with trifluoroethyl sources. organic-chemistry.org A notable method employs the inexpensive industrial chemical 1-chloro-2,2,2-trifluoroethane (CF3CH2Cl) as the trifluoroethylating agent. nih.gov The reaction, catalyzed by a simple nickel salt (e.g., NiBr2) with a stoichiometric reductant like zinc, exhibits high functional group tolerance and avoids the need to pre-form organometallic reagents from the aryl halide. organic-chemistry.org This makes it a practical and synthetically simple route for late-stage functionalization of complex molecules. nih.gov Dual photoredox/nickel catalytic systems have also been developed, which generate alkyl radicals from trifluoroethyl precursors and couple them with aryl halides via a nickel-centered catalytic cycle. organic-chemistry.orgacs.org
Iron-Catalyzed Trifluoroethylation: Iron, being an earth-abundant and non-toxic metal, is an attractive candidate for sustainable catalysis. rochester.edu While the field of iron-catalyzed C-H functionalization is still developing, precedents for trifluoroethylation exist. researchgate.net An iron(III)-catalyzed method for the selective C-H trifluoroethylation of indoles has been reported, which operates via an iron-carbene insertion mechanism using trifluoroacetaldehyde (B10831) N-triftosylhydrazone as a carbene precursor. researchgate.net Although this has not yet been demonstrated for simple arenes like toluene, it establishes the potential of iron catalysts to mediate this transformation. researchgate.net
| Metal | Method | Aromatic Substrate | Trifluoroethyl Source | Key Features | Reference |
|---|---|---|---|---|---|
| Nickel | Reductive Cross-Coupling | (Hetero)aryl Bromides/Chlorides | CF3CH2Cl | Cost-effective, high functional group tolerance, avoids arylmetals | nih.govorganic-chemistry.org |
| Iron | C-H Carbene Insertion | Indoles | Trifluoroacetaldehyde N-triftosylhydrazone | Direct C-H functionalization, novel mechanism | researchgate.net |
Hypervalent Iodine Reagents in Trifluoroethylation Synthesis
Hypervalent iodine(III) reagents have become powerful tools in organic synthesis, offering mild and environmentally benign alternatives to traditional metal-based reagents. nih.gov Their electrophilic nature and high reactivity make them particularly suitable for functional group transfer reactions, including the introduction of fluoroalkyl groups. nih.govarkat-usa.org
Utilization of Aryl(trifluoroethyl)iodonium Salts
Aryl(trifluoroethyl)iodonium salts are effective reagents for the direct transfer of the trifluoroethyl group to nucleophiles. researchgate.netscispace.com These salts, such as 2,2,2-trifluoroethyl(mesityl)iodonium triflate, are synthesized and can subsequently react with aromatic substrates. rsc.org In the context of synthesizing this compound, this would typically involve the reaction of an appropriate aryl(trifluoroethyl)iodonium salt with a toluene derivative.
The general reactivity of these iodonium salts involves the transfer of the trifluoroethyl group to a nucleophilic partner. researchgate.net While direct C-H trifluoroethylation of toluene using these reagents is a challenging transformation, they have been successfully employed for the trifluoroethylation of more nucleophilic species like indoles. rsc.org The reaction proceeds under mild conditions and often does not require a transition metal catalyst. rsc.org
The mechanism of trifluoromethylation using related CF3 λ3-iodanes often involves activation by a Lewis or Brønsted acid, leading to a putative cationic iodonium intermediate. nih.govsemanticscholar.org It is plausible that trifluoroethylation reactions with pre-formed aryl(trifluoroethyl)iodonium salts proceed through a similar pathway where the iodonium salt acts as a potent electrophilic source of the trifluoroethyl group.
Scope and Limitations of Iodonium Salt Mediated Trifluoroethylation
The use of aryl(trifluoroethyl)iodonium salts offers a broad scope for the trifluoroethylation of various nucleophiles. researchgate.netscispace.com They have been successfully applied to introduce the trifluoroethyl group into C-, N-, O-, and S-nucleophiles. researchgate.net For instance, the direct C3-selective trifluoroethylation of indoles has been achieved with high efficiency and functional group tolerance using 2,2,2-trifluoroethyl(mesityl)iodonium triflate. rsc.org
However, the direct trifluoroethylation of less activated aromatic C-H bonds, such as those in toluene, remains a significant challenge. The reactivity of the aromatic substrate is a critical factor. Electron-rich aromatic and heteroaromatic systems are generally more suitable substrates for this transformation.
| Substrate Type | Reagent | Conditions | Product | Yield | Reference |
| Indole | 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | Base, CH2Cl2 | 3-(2,2,2-Trifluoroethyl)indole | High | rsc.org |
| Thiols, Amines, Alcohols | (2,2-Difluoroethyl)(aryl)iodonium triflate | - | R-S-CH2CF2H, R-NH-CH2CF2H, R-O-CH2CF2H | - | researchgate.net |
| β-Keto esters | CF3 λ3-iodanes / Lewis Acid | - | α-Trifluoromethyl-β-keto ester | 40-67% | nih.gov |
Alternative and Emerging Synthetic Routes to Trifluoroethylated Aromatics
Beyond hypervalent iodine reagents, several other methodologies have been developed for the synthesis of trifluoroethylated aromatic compounds, offering alternative pathways that may be more suitable for specific substrates like toluene.
Boron-Directed Benzannulation for Fluoroalkyl Aromatic Construction
A novel approach for constructing fluoroalkyl-substituted aromatic rings is through boron-directed benzannulation. nih.govwhiterose.ac.ukacs.org This strategy is complementary to direct functionalization methods as it builds the aromatic ring with the fluoroalkyl group already in place, offering excellent regiocontrol. nih.govwhiterose.ac.uk The process involves a cycloaddition reaction where the final position of the trifluoromethyl or other fluoroalkyl group is predetermined by the structure of the precursors. nih.gov
This method allows for the synthesis of a variety of fluoroalkyl-substituted benzene (B151609) derivatives under mild conditions, promoted by reagents like BCl3. nih.govacs.org The resulting arylboron compounds are versatile intermediates that can be further functionalized through established C–B bond transformations. nih.govwhiterose.ac.uk While direct examples for this compound are not prominent, the methodology provides a strategic blueprint for its regioselective synthesis by choosing appropriately substituted diene and dienophile partners.
| Reaction Type | Key Features | Advantages | Reference |
| Boron-Directed Cycloaddition | Construction of the aromatic ring | High regioselectivity, mild conditions, versatile products | nih.govwhiterose.ac.ukacs.org |
Trifluoroethylation via Sulfonate Esters and Related Precursors
Sulfonate esters, particularly triflates (trifluoromethanesulfonates), are well-known for their excellent leaving group ability. periodicchemistry.comchempedia.info This reactivity can be harnessed for trifluoroalkylation reactions. For instance, aryl trifluoromethanesulfonate (B1224126) esters can undergo photolysis to generate trifluoromethyl radicals, which can then engage in aromatic substitution reactions. nih.gov
While this has been explored for trifluoromethylation, the analogous generation of a trifluoroethyl radical from a corresponding sulfonate ester presents a viable synthetic strategy. The reaction of an alcohol with a sulfonyl chloride is a standard method for forming sulfonate esters, proceeding with retention of configuration. youtube.com This approach could potentially be adapted to generate a trifluoroethylating agent from 2,2,2-trifluoroethanol.
| Precursor Type | Activation Method | Reactive Species | Application | Reference |
| Aryl trifluoromethanesulfonate | Photolysis | Trifluoromethyl radical | Radical trifluoromethylation | nih.gov |
| Alcohols | Reaction with sulfonyl chlorides | Sulfonate esters (good leaving groups) | Nucleophilic substitution, elimination | periodicchemistry.comyoutube.com |
Trifluoroethylation of Aldehydes and Ketones
A practical, metal-free, one-pot method has been developed to convert aromatic aldehydes and ketones into β,β,β-trifluoroethylarenes. nih.govacs.org This transformation provides an efficient route to compounds like this compound, starting from the readily available p-tolualdehyde. The process typically involves a two-step sequence within a single pot: an initial reaction to form an intermediate, followed by a decarboxylative fluorination step. nih.govacs.org
This methodology is attractive due to its operational simplicity, use of readily available reagents, mild reaction conditions, and broad functional group tolerance. For example, the reaction of an aromatic aldehyde with Ph3P+CF2CO2− followed by treatment with a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride) can yield the desired trifluoroethylarene. nih.gov While this method is described for trifluoromethylation of the carbonyl carbon, variations can lead to the formation of the trifluoroethyl group. Another approach involves the reaction of aldehydes with trifluoroethyldiazomethane (F3CCHN2) in the presence of a Lewis acid like ZrCl4, which can lead to trifluoroethyl ketones. lookchem.com Subsequent reduction of the ketone would yield the target trifluoroethylbenzene derivative.
| Starting Material | Key Reagents | Product | Yield (Example) | Reference |
| Aromatic Aldehydes | Ph3P+CF2CO2−, TBAF | β,β,β-Trifluoroethylarenes | - | nih.govacs.org |
| Aromatic Aldehydes | F3CCHN2, ZrCl4 | Trifluoroethyl Ketones | 67% (for benzaldehyde) | lookchem.com |
Synthetic Routes to Key Precursors for this compound Analogs
The primary precursors for the synthesis of this compound and its analogs are substituted 2,2,2-trifluoro-1-phenylethanones, also known as trifluoromethyl aryl ketones. These intermediates can be synthesized through several strategic approaches, which are broadly categorized into two main pathways: electrophilic acylation of a substituted benzene ring or modification of a pre-functionalized aromatic compound. Subsequent reduction of the keto group in these precursors yields the desired trifluoroethylated benzene derivatives.
One of the most direct methods for the preparation of trifluoromethyl aryl ketones is the Friedel-Crafts acylation of an appropriately substituted benzene with a trifluoroacetylating agent. For instance, toluene can be acylated with trifluoroacetic anhydride (B1165640) in the presence of a Lewis acid catalyst to produce 2,2,2-trifluoro-1-(p-tolyl)ethanone, a direct precursor to this compound. thieme-connect.com This method is adaptable for various substituted benzenes, allowing for the synthesis of a range of precursors for analogs.
An alternative approach involves the use of organometallic reagents. For example, the reaction of an aryl Grignard reagent with trifluoroacetic acid or its derivatives can yield the corresponding trifluoromethyl ketone. This method offers flexibility in the introduction of various substituents on the aromatic ring by starting from the corresponding aryl halide.
Furthermore, transformations of functional groups on the benzene ring provide another avenue to these key precursors. For instance, substituted anilines can be converted to their corresponding diazonium salts, which can then undergo reactions to introduce the trifluoroacetyl group. thieme-connect.com Similarly, substituted benzoic acids can be converted to their acid chlorides and subsequently reacted with trifluoromethylating agents.
The following tables detail specific synthetic routes to key trifluoromethyl ketone precursors for this compound and its analogs, showcasing the versatility of these synthetic strategies. The subsequent reduction of these ketones provides the final trifluoroethylated compounds. While various reducing agents can be employed for the reduction of the ketone, common methods include catalytic hydrogenation or the use of hydride reagents like sodium borohydride, often in the presence of an acid. nih.gov
Table 1: Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanone
This table outlines a common method for the synthesis of the direct precursor to this compound.
| Reactant | Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |
| Toluene | Trifluoroacetic anhydride / Aluminum chloride | Dichloromethane | 0 °C to rt | 2,2,2-Trifluoro-1-(p-tolyl)ethanone | 88% | thieme-connect.com |
Interactive Data Table: Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanone
Table 2: Synthesis of Precursors for Analogs of this compound
This table provides examples of synthetic routes to precursors for analogs bearing electron-donating (methoxy) and electron-withdrawing (nitro) groups.
| Reactant | Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |
| Anisole | Trifluoroacetic anhydride / Aluminum chloride | Dichloromethane | 0 °C to rt | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | 67% | thieme-connect.com |
| Nitrobenzene | Trifluoroacetic anhydride / Aluminum chloride | Dichloromethane | Reflux | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone | 57% | thieme-connect.com |
| 3-Trifluoromethylaniline | Hydrobromic acid, Sodium nitrite, Copper sulphate pentahydrate, Acetaldoxime | Water | -6 °C to 100 °C | 3'-(Trifluoromethyl)acetophenone | 48% | thieme-connect.com |
Interactive Data Table: Synthesis of Precursors for Analogs of this compound
Reactivity and Mechanistic Investigations of Trifluoroethylated Aromatic Systems
General Reactivity Patterns of Trifluoroethylated Arenes
The reactivity of 1-methyl-4-(2,2,2-trifluoroethyl)benzene is dictated by the interplay of the electronic properties of its two substituents. The methyl group (-CH₃) is an electron-donating group (EDG) through an inductive effect, which activates the aromatic ring towards electrophilic attack. youtube.comlibretexts.org Conversely, the 2,2,2-trifluoroethyl group (-CH₂CF₃) is a strong electron-withdrawing group (EWG) due to the intense inductive effect of the three highly electronegative fluorine atoms. This effect deactivates the aromatic ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic attack, provided a suitable leaving group is present. youtube.comvaia.com
Electrophilic Aromatic Substitution (EAS) in Trifluoroethylated Benzene (B151609) Systems
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The mechanism proceeds in two main steps: the initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com The rate-determining step is the formation of this carbocation. masterorganicchemistry.com
In the case of this compound, the regioselectivity of the substitution is controlled by the directing effects of the existing substituents.
Methyl Group (-CH₃): As an electron-donating, activating group, it directs incoming electrophiles to the ortho and para positions (positions 2, 6, and 4). youtube.compressbooks.pub This is because the carbocation intermediates formed by attack at these positions are stabilized by the electron-donating nature of the methyl group. youtube.com
Trifluoroethyl Group (-CH₂CF₃): As a strongly deactivating, electron-withdrawing group, it directs incoming electrophiles to the meta position (positions 3 and 5). libretexts.orgvaia.com Attack at the ortho or para positions would place the positive charge of the sigma complex adjacent to the electron-withdrawing group, a highly destabilizing interaction. youtube.com
| Substituent | Electronic Effect | Reactivity Effect | Directing Effect | Favored Positions of Attack |
|---|---|---|---|---|
| -CH₃ (Methyl) | Electron-donating (Inductive) | Activating | Ortho, Para-Director | 2, 6 |
| -CH₂CF₃ (Trifluoroethyl) | Electron-withdrawing (Inductive) | Deactivating | Meta-Director | 2, 6 |
Nucleophilic Substitution Reactions Involving Trifluoroethylated Aromatic Moieties
Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aromatic compounds that is mechanistically distinct from EAS. It typically occurs on electron-poor aromatic rings that contain a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov
The trifluoroethyl group, being a potent EWG, strongly activates an aromatic ring for SₙAr. For a reaction to occur on a derivative of this compound, a leaving group would need to be present on the ring. The reaction rate is significantly enhanced when the EWG is positioned ortho or para to the leaving group, as this allows for resonance delocalization of the negative charge onto the EWG. wikipedia.orgmdpi.com
Consider a hypothetical derivative, 2-chloro-1-methyl-4-(2,2,2-trifluoroethyl)benzene. In this molecule, the trifluoroethyl group is para to the chlorine atom (the leaving group). This arrangement would make the molecule highly susceptible to nucleophilic attack at the carbon bearing the chlorine. The mechanism would involve two steps:
Addition: A nucleophile attacks the carbon atom attached to the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized across the aromatic ring and, crucially, onto the trifluoroethyl group.
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
The activating effect of the trifluoroethyl group makes such reactions feasible under relatively mild conditions, providing a route to introduce a wide variety of nucleophiles onto the aromatic core. mdpi.com
Oxidative and Reductive Transformations of the Trifluoroethyl Group on Aromatic Rings
The 2,2,2-trifluoroethyl group on the aromatic ring exhibits distinct behavior under oxidative and reductive conditions.
Oxidative Transformations: The methylene (B1212753) (-CH₂-) group is at a benzylic position, which is typically reactive towards oxidation. chemistrysteps.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl groups at the benzylic position to carboxylic acids, provided there is at least one benzylic hydrogen. chemistrysteps.com However, the strong electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group significantly impacts the reactivity of these benzylic C-H bonds, potentially making them more resistant to certain types of oxidation compared to a simple ethyl group. nih.gov Specific studies on the oxidation of the trifluoroethyl group in this context are not widely reported, but benzylic C-H trifluoromethylthiolation has been achieved, indicating that radical abstraction at this position is possible.
Reductive Transformations: The trifluoromethyl group is generally stable and resistant to reduction. nih.gov However, under specific conditions, partial reduction is possible. Electrochemical methods or the use of highly reducing photoredox catalysts can achieve partial defluorination of trifluoromethylarenes to yield difluoromethyl derivatives. nih.gov Exhaustive defluorination to a methyl group is also a known outcome, often competing with partial reduction. nih.gov The aromatic ring itself can be reduced via a Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com This reaction typically reduces the aromatic ring to a 1,4-cyclohexadiene. masterorganicchemistry.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. Electron-withdrawing groups like -CH₂CF₃ direct the reduction such that the substituent remains on a double bond in the final product. masterorganicchemistry.com
Cross-Coupling Reactions and C-C Bond Formation in Trifluoroethylated Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki, Stille, and Heck couplings, typically involve the reaction of an organometallic reagent with an organic halide or triflate. rsc.orgresearchgate.net
While this compound itself is not a direct substrate for these reactions, its halogenated derivatives are excellent coupling partners. For instance, a bromo-substituted derivative could readily participate in a Suzuki coupling with an arylboronic acid to form a biaryl structure. The electronic nature of the trifluoroethyl substituent can influence the efficiency of the catalytic cycle, particularly the oxidative addition step.
Furthermore, modern methods allow for the direct introduction of the trifluoroethyl group onto aromatic systems via cross-coupling. Nickel-catalyzed reductive cross-coupling reactions can link aryl bromides and chlorides with 1-chloro-2,2,2-trifluoroethane. acs.org Similarly, palladium catalysis enables the coupling of trifluoroethyl iodide with aryl boronic acid esters, providing a convenient route to synthesize trifluoroethylated arenes under mild conditions. rsc.org
| Reaction Type | Trifluoroethylated Component | Coupling Partner | Catalyst System (Example) | Bond Formed |
|---|---|---|---|---|
| Suzuki Coupling | Bromo-1-methyl-4-(trifluoroethyl)benzene | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-Aryl |
| Reductive Coupling | Aryl Halide | CF₃CH₂Cl | Nickel Catalyst | Aryl-CH₂CF₃ |
| Suzuki-Miyaura Type | Aryl Boronic Ester | CF₃CH₂I | Palladium Catalyst | Aryl-CH₂CF₃ |
Detailed Mechanistic Studies of Trifluoroethylation and Related Reactions
The introduction of trifluoromethyl and related fluoroalkyl groups onto aromatic rings often proceeds through radical-based mechanisms. nih.gov Photoredox catalysis has emerged as a powerful strategy for generating trifluoromethyl radicals from readily available precursors like triflyl chloride or trifluoroacetic anhydride (B1165640) under mild conditions. nih.govresearchgate.net
The general mechanism for a photoredox-catalyzed radical trifluoromethylation involves several key steps:
Generation of the Radical: A photocatalyst, upon excitation by visible light, reduces a trifluoromethyl source (e.g., CF₃SO₂Cl). This high-energy radical anion then fragments to release a trifluoromethyl radical (•CF₃). nih.govacs.org
Radical Addition: The highly electrophilic •CF₃ radical adds to the electron-rich aromatic ring, forming a cyclohexadienyl radical intermediate. nih.gov
Oxidation and Deprotonation: The photocatalyst in its oxidized state then oxidizes the cyclohexadienyl radical to a cyclohexadienyl cation. nih.gov Subsequent loss of a proton (deprotonation) by a weak base restores the aromaticity of the ring, yielding the trifluoromethylated product. nih.gov
These radical pathways are particularly valuable because they often exhibit different regioselectivity compared to classic electrophilic aromatic substitution and can be applied to complex molecules and late-stage functionalization in drug discovery. nih.gov Experimental studies, including trapping experiments and computational analysis, support the involvement of these radical intermediates and the proposed catalytic cycles. nih.gov
Computational Modeling of Reaction Mechanisms
Computational modeling has emerged as an indispensable tool for elucidating the intricate details of reaction mechanisms in organic chemistry. For trifluoroethylated aromatic systems such as this compound, computational methods, particularly Density Functional Theory (DFT), provide profound insights into reactivity, selectivity, and the energetic landscapes of chemical transformations. These theoretical studies complement experimental findings and offer a molecular-level understanding that is often inaccessible through empirical observation alone.
DFT calculations are widely employed to model the mechanisms of electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. zendy.io By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and regioselectivity (i.e., the preference for attack at the ortho, meta, or para position). nih.govlibretexts.org
In the case of this compound, computational models would investigate the influence of both the electron-donating methyl group and the electron-withdrawing 2,2,2-trifluoroethyl group on the aromatic ring's reactivity. The methyl group is known to be an activating group, directing electrophilic attack to the ortho and para positions through inductive and hyperconjugative effects. irjet.net Conversely, the trifluoroethyl group, due to the high electronegativity of the fluorine atoms, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.
Computational studies on related molecules, such as toluene (B28343), have extensively modeled the mechanism of EAS reactions like nitration. zendy.ionih.gov These studies calculate the relative energies of the sigma-complex intermediates (also known as arenium ions) that are formed upon attack of the electrophile at the different positions of the ring. The stability of these intermediates is a key indicator of the preferred reaction pathway. For toluene, calculations consistently show that the ortho and para sigma-complexes are more stable than the meta-complex, thus explaining the observed ortho, para-directing effect of the methyl group. irjet.net
For this compound, DFT calculations would be employed to determine the geometries and energies of the transition states leading to the different possible substitution products. The calculated activation barriers for ortho, meta, and para attack would provide a quantitative measure of the regioselectivity of a given electrophilic substitution reaction.
Detailed Research Findings from Computational Studies of Analogous Systems
The table below presents hypothetical, yet representative, relative activation energies for the nitration of toluene, calculated using a DFT method. These values illustrate the energy differences between the transition states for attack at the ortho, meta, and para positions relative to the para position, which is often the most favored.
| Position of Attack | Relative Activation Energy (kcal/mol) |
|---|---|
| ortho | 0.5 - 1.5 |
| meta | 2.5 - 3.5 |
| para | 0.0 |
Computational modeling would also be crucial in analyzing the transition state geometries. For electrophilic aromatic substitution, the transition state resembles the sigma-complex intermediate. The calculations would provide detailed information on bond lengths and angles at the transition state, offering further insight into the reaction mechanism.
The following table provides a hypothetical comparison of the calculated activation energies for the nitration of benzene, toluene, and this compound at the para position (relative to the methyl group for the substituted compounds). This illustrates the expected activating effect of the methyl group and the deactivating effect of the trifluoroethyl group.
| Compound | Calculated Activation Energy (kcal/mol) |
|---|---|
| Benzene | 20.0 |
| Toluene | 18.5 |
| This compound | 21.5 |
Advanced Spectroscopic Characterization Techniques for Trifluoroethylated Aromatic Compounds
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Further research in specialized journals or direct experimental analysis would be required to obtain the necessary data to fulfill the article's objectives.
X-ray Crystallography for Solid-State Structure Determination of Related Analogs
Key structural features can be inferred from analogs such as 2,2,2-trifluoroethyl 4-methylbenzenesulfonate (B104242) and N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide. mdpi.comresearchgate.net In the crystal structure of 2,2,2-trifluoroethyl 4-methylbenzenesulfonate, the molecule adopts a specific conformation where intermolecular C—H⋯O hydrogen bonds and slipped π–π stacking interactions are significant forces in the crystal packing. researchgate.net The phenylene rings exhibit stacking with perpendicular interplanar distances of 3.55 (2) Å and centroid–centroid distances of 3.851 (2) Å. researchgate.net
Similarly, the analysis of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide reveals how the potent electron-withdrawing trifluoromethyl group influences molecular conformation and packing. mdpi.com In this structure, the trifluoromethyl group enhances conjugation within the molecule, leading to a near-parallel arrangement of its aromatic rings. mdpi.com The crystal packing is stabilized by a combination of π-π stacking and hydrogen bonds. mdpi.com These examples underscore the importance of the trifluoromethyl group in directing the supramolecular architecture of aromatic compounds in the solid state.
Detailed crystallographic data for these analogs highlight the typical bond lengths, angles, and crystal systems observed for this class of compounds.
Table 1: Crystallographic Data for Analogs Related to 1-Methyl-4-(2,2,2-trifluoroethyl)benzene
| Parameter | 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate researchgate.net | N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide mdpi.com |
|---|---|---|
| Chemical Formula | C₉H₉F₃O₃S | C₁₄H₁₀F₃N₃O₃ |
| Molecular Weight | 254.22 g/mol | 325.25 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.3760 (17) | 7.9157 (3) |
| b (Å) | 11.827 (2) | 12.8795 (5) |
| c (Å) | 11.145 (2) | 13.9110 (6) |
| **β (°) ** | 94.54 (3) | 100.835 (2) |
| **Volume (ų) ** | 1100.6 (4) | 1391.21 (10) |
| Z | 4 | 4 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to exhibit a unique pattern of absorption bands that confirm the presence of the p-disubstituted aromatic ring, the methyl group (-CH₃), the ethyl bridge (-CH₂-), and the trifluoromethyl group (-CF₃).
The spectrum can be interpreted by assigning characteristic absorption bands to specific vibrational modes:
Aromatic C-H Stretching: The presence of the benzene (B151609) ring is indicated by C-H stretching vibrations, which typically appear at wavenumbers just above 3000 cm⁻¹. docbrown.info
Aliphatic C-H Stretching: The methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the substituent chain give rise to C-H stretching absorptions in the 2850-3000 cm⁻¹ region. nih.gov
Aromatic C=C Stretching: Vibrations associated with the carbon-carbon bonds within the benzene ring are expected in the 1450-1625 cm⁻¹ range. The pattern of overtones and combination bands in the 1660-2000 cm⁻¹ region, though often weak, can be indicative of the 1,4-disubstitution pattern.
C-F Stretching: The most distinctive feature for this compound is the presence of strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group. Due to the high electronegativity of fluorine, these bonds produce intense absorptions, typically found in the 1100-1400 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations for the p-disubstituted ring typically result in a strong band in the 800-850 cm⁻¹ region, providing further evidence for the substitution pattern.
The combination of these characteristic bands provides a spectroscopic "fingerprint" for this compound, allowing for its unambiguous identification and structural confirmation.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1625 | Medium to Strong |
| Aromatic Ring | C-H Out-of-Plane Bend (p-disubstituted) | 800 - 850 | Strong |
| Alkyl Groups (-CH₃, -CH₂-) | C-H Stretch | 2850 - 3000 | Medium |
| Trifluoromethyl Group (-CF₃) | C-F Stretch | 1100 - 1400 | Very Strong |
Computational Chemistry and Theoretical Studies on Trifluoroethylated Aromatic Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 1-Methyl-4-(2,2,2-trifluoroethyl)benzene, DFT calculations can elucidate how the interplay between the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing trifluoroethyl group (-CH₂CF₃) influences the properties of the benzene (B151609) ring.
DFT methods are employed to compute a variety of molecular properties that serve as predictors of reactivity. globalresearchonline.net Key parameters include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) concentrated on the aromatic ring, influenced by the methyl group, while the trifluoroethyl group would exhibit a strong positive potential (blue) due to the highly electronegative fluorine atoms. mdpi.com
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. biointerfaceresearch.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions, such as hyperconjugation, by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals.
Studies on related fluorinated aromatic compounds show that fluorination significantly alters electronic properties. researchgate.netnih.gov The trifluoromethyl group (-CF₃), a component of the trifluoroethyl group, is known to be a strong electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic attack primarily through a strong inductive effect. nih.govyoutube.com DFT calculations can quantify this effect by calculating atomic charges (e.g., Mulliken or Hirshfeld charges) and orbital energies. nih.gov
Table 1: Illustrative DFT-Calculated Properties for Aromatic Compounds
This table provides hypothetical, representative values based on known substituent effects to illustrate how DFT calculations would differentiate these molecules. Actual values require specific computation.
| Compound | Substituent Type (para) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) |
|---|---|---|---|---|---|
| Toluene (B28343) | Electron-Donating | -6.2 | -0.1 | 6.1 | ~0.4 |
| (Trifluoromethyl)benzene | Electron-Withdrawing | -7.0 | -0.8 | 6.2 | ~2.9 |
| This compound | Donating & Withdrawing | -6.5 | -0.5 | 6.0 | ~2.6 |
**5.2. Mechanistic Probing via Computational Methods
Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states (TS). scm.com The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants defines the activation energy barrier (ΔG‡).
For the synthesis of this compound, such as through the electrophilic trifluoroethylation of toluene, DFT calculations can be used to:
Locate Transition State Geometries: Algorithms are used to find the specific molecular geometry that corresponds to the energy maximum between reactants and products. acs.org
Calculate Activation Energies: By computing the energies of the reactants and the transition state, the energy barrier for the reaction can be determined. A lower energy barrier corresponds to a faster reaction rate.
Verify the Transition State: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the formation of the C-C bond between the ring and the trifluoroethyl group). scm.com
Theoretical studies on electrophilic aromatic substitution reactions have successfully used these methods to calculate the energy barriers for attack at different positions on the ring (ortho, meta, para), thereby explaining the observed regioselectivity. irjet.net
The final product distribution of a reaction can be governed by either kinetics or thermodynamics. wikipedia.org
Kinetic Control: Under conditions of low temperature and short reaction times, the major product will be the one that is formed fastest—the one with the lowest activation energy barrier. This is known as the kinetic product. libretexts.orgmasterorganicchemistry.com
Thermodynamic Control: At higher temperatures, where the reactions become reversible, the system can reach equilibrium. The major product will then be the most stable one (lowest in Gibbs free energy), known as the thermodynamic product. libretexts.orglibretexts.org
In the context of trifluoroethylating toluene, different isomers (ortho, meta, para) are possible. Computational chemistry can predict which isomer is which type of product:
Energy Barriers (ΔG‡): The transition state energies leading to the ortho, meta, and para intermediates determine the kinetic product. The pathway with the lowest barrier will be the fastest.
Product Stabilities (ΔG): The relative Gibbs free energies of the final substituted products determine the thermodynamic product. The isomer with the lowest energy is the most stable.
For toluene, the methyl group is an ortho, para-director. Computational analysis would likely show lower activation energies for attack at these positions compared to the meta position. The para product, this compound, is often the thermodynamic product due to reduced steric hindrance compared to the ortho isomer. A reaction energy diagram, constructed from calculated energies, can visually represent these competing pathways. wikipedia.orglibretexts.org
Prediction of Regioselectivity and Stereoselectivity in Aromatic Functionalization
Regioselectivity refers to the preference for a reaction to occur at one position over another. researchgate.net In the formation of this compound from toluene, the key question is why the incoming trifluoroethyl group prefers the para position.
Computational chemistry predicts regioselectivity by analyzing the stability of the reaction intermediates (arenium ions or Wheland intermediates) and the transition states leading to them. beilstein-journals.org The methyl group in toluene is an activating, ortho, para-directing group. This is because it stabilizes the positive charge that develops in the arenium ion intermediate at these positions through both inductive effects and hyperconjugation. irjet.net
DFT calculations can quantify this stabilization by:
Calculating Intermediate Energies: The energies of the ortho, meta, and para arenium ions can be computed. The ortho and para intermediates are found to be significantly more stable than the meta intermediate.
Analyzing Charge Distribution: The distribution of the positive charge in the intermediates can be examined. In the ortho and para intermediates, a portion of the positive charge is delocalized onto the carbon atom bearing the methyl group, which provides stabilization.
While stereoselectivity is not a factor in the functionalization of the flat aromatic ring itself, it could be relevant if the trifluoroethylating agent or catalyst were chiral. In such cases, computational modeling of the diastereomeric transition states could predict the enantiomeric excess. acs.org
Molecular Orbital Theory and the Electronic Effects of the Trifluoroethyl Group on Aromatic Rings
Molecular Orbital (MO) theory provides a fundamental framework for understanding the electronic structure and bonding in molecules. The interaction between a substituent and an aromatic ring is described by how the substituent's orbitals mix with the ring's π-system. roaldhoffmann.com
The 2,2,2-trifluoroethyl group (-CH₂CF₃) exerts two primary electronic effects:
Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the methylene (B1212753) (-CH₂-) group and, subsequently, from the benzene ring through the sigma bond framework. youtube.com This is a powerful electron-withdrawing effect that deactivates the ring to electrophilic attack. Computational studies on similar groups show this effect decreases the charge density at the ring's center. nih.govnih.gov
Resonance (Mesomeric) Effect: The -CH₂CF₃ group does not have lone pairs or π-bonds that can directly participate in resonance with the benzene ring's π-system. Therefore, its resonance effect is negligible compared to its strong inductive effect.
MO calculations can visualize and quantify these effects. Analysis of the MOs of this compound would show that the π-orbitals of the benzene ring are lower in energy (more stabilized) compared to toluene, reflecting the electron-withdrawing nature of the trifluoroethyl group. stackexchange.com The shape and energy of the HOMO, in particular, would reflect the combined influence of the activating methyl group and the deactivating trifluoroethyl group.
Table 2: Comparison of Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (Electrophilic Attack) | Directing Effect |
|---|---|---|---|---|
| -CH₃ (Methyl) | Weakly Donating (+I) | Donating (Hyperconjugation) | Activating | Ortho, Para |
| -CF₃ (Trifluoromethyl) | Strongly Withdrawing (-I) | Weakly Withdrawing (Negative Hyperconjugation) | Strongly Deactivating | Meta |
| -CH₂CF₃ (Trifluoroethyl) | Strongly Withdrawing (-I) | Negligible | Deactivating | Ortho, Para (due to CH₂ linkage) |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational preferences. soton.ac.uk An MD simulation solves Newton's equations of motion for a system of particles, resulting in a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com
For a relatively small and semi-rigid molecule like this compound, the primary application of MD would be to study the conformational freedom of the trifluoroethyl group, specifically the rotation around the C(aryl)-C(ethyl) and C(ethyl)-C(fluoro) bonds. While the benzene ring and methyl group are relatively fixed, the side chain can adopt different conformations.
MD simulations can be used to address specific research questions, such as:
Rotational Barriers: By analyzing the potential energy as a function of the dihedral angle of the C-C bond connecting the ring and the side chain, the energy barrier to rotation can be determined. Studies on similar molecules like ethylbenzene (B125841) and propylbenzene (B89791) have explored these dynamics. dtic.mil
Solvent Effects: Running simulations in an explicit solvent box (e.g., water, toluene) can reveal how solvent molecules interact with the solute and influence its conformational preferences.
Intermolecular Interactions: If studying the molecule in a condensed phase or interacting with another molecule (e.g., a receptor), MD can probe the preferred binding modes and intermolecular forces. nih.gov
However, for an isolated molecule, the number of significant conformers is limited, and quantum mechanical calculations are often sufficient to determine the lowest energy conformation and rotational barriers. MD becomes more critical when studying larger, more flexible systems or complex intermolecular interactions over longer timescales. nih.gov
Advanced Applications in Chemical Engineering and Materials Science
Role in Fluorinated Polymer Synthesis and Development
The presence of the trifluoroethyl group in 1-methyl-4-(2,2,2-trifluoroethyl)benzene imparts desirable properties such as thermal stability, chemical resistance, and low dielectric constants to polymers. This has made it a focal point in the development of high-performance fluoropolymers.
Monomer Applications for High-Performance Fluoropolymers
This compound serves as a key precursor in the synthesis of specialized monomers for high-performance fluoropolymers. While not a direct monomer in many polymerization processes, its chemical structure is often modified to include polymerizable functionalities. The resulting fluorinated monomers are then incorporated into polymer chains, leading to materials with significantly reduced dielectric constants. This is a critical attribute for the microelectronics industry, where such materials are employed as interlayer dielectrics to enhance the performance and reduce the size of integrated circuits. Research in this area has focused on creating a variety of fluorinated monomers that yield polymers with a combination of low dielectric properties, high thermal stability, and robust mechanical strength.
Modification of Polymer Structures for Enhanced Properties
The strategic integration of this compound derivatives into existing polymer backbones allows for the fine-tuning of material properties. By attaching this fluorinated compound as a side chain, a polymer's hydrophobicity, solubility, and thermal characteristics can be precisely altered. The bulky nature of the trifluoroethyl group can disrupt the close packing of polymer chains, which in turn lowers the dielectric constant and modifies the mechanical behavior of the material.
Application in Catalysis and Polymerization Processes
Derivatives of this compound have also found utility in catalytic systems, influencing the efficiency and outcome of polymerization reactions.
Metallocene Polymerization Promoters
In the field of metallocene-catalyzed polymerization, activators are crucial for initiating the catalytic process. While this compound is not directly used as a promoter, its structural motifs are found in highly effective activators. The electron-withdrawing properties of the trifluoroethyl group are a key feature in the design of these activators, which are essential for generating the catalytically active species in metallocene polymerization.
Cationic Polymerization Catalysts
In cationic polymerization, the initiation process relies on the generation of a carbocation. The electronic properties of this compound can be harnessed in the design of precursors for cationic polymerization initiators. The trifluoroethyl group's ability to influence the stability and reactivity of adjacent cationic centers is a significant factor in the development of these catalytic systems.
Development of Advanced Materials for Electronics and Aerospace Applications
The desirable properties conferred by the this compound moiety have led to its use in the creation of sophisticated materials for the demanding environments of the electronics and aerospace sectors.
For electronic applications, particularly in the fabrication of microprocessors and other integrated circuits, there is a continuous demand for materials with low dielectric constants (low-k materials). This is to minimize signal delays and interference as components become smaller and more densely packed. Fluorinated polymers derived from this compound are excellent candidates for these low-k dielectrics, offering the necessary electrical properties along with the thermal and mechanical resilience to withstand the rigors of manufacturing.
In the aerospace industry, materials must exhibit exceptional performance under extreme conditions, including high temperatures and exposure to corrosive substances. Polymers that incorporate the this compound structure demonstrate enhanced thermal stability and chemical resistance, making them suitable for a range of aerospace components. The inherent water-repellent nature of these fluorinated materials also provides protection against moisture, which can compromise the integrity and performance of aerospace systems.
| Property | Influence of this compound Moiety |
| Dielectric Constant | The presence of fluorine atoms significantly lowers the dielectric constant of the resulting polymer, which is crucial for high-speed electronic applications. |
| Thermal Stability | The strong carbon-fluorine bonds contribute to the high thermal stability of polymers, enabling them to withstand elevated temperatures. |
| Chemical Resistance | The fluorinated structure provides excellent resistance to a wide range of chemicals and solvents. |
| Hydrophobicity | The incorporation of the trifluoroethyl group increases the water-repellent properties of the material. |
Emerging Applications in Optoelectronics and Energy Conversion Materials
The unique electronic properties imparted by the trifluoroethyl group have positioned this compound and related fluorinated aromatic compounds as materials of interest for advanced applications in optoelectronics and energy conversion. The strong inductive electron-withdrawing effect of the -CH2CF3 group, moderated by the methylene (B1212753) spacer, allows for the fine-tuning of molecular orbital energy levels, a critical factor in the design of efficient organic electronic devices.
Research into fluorinated aromatic compounds has highlighted their potential to enhance the performance and stability of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The introduction of fluorine-containing substituents can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modification can facilitate electron injection and improve the resistance of the materials to oxidative degradation, thereby extending the operational lifetime of devices.
While direct experimental data on the application of this compound in these fields is not extensively documented, computational studies on analogous molecules provide valuable insights into its potential. The electronic properties of aromatic compounds are significantly influenced by the nature of their substituents. For instance, the electron-withdrawing trifluoroethyl group can alter the charge distribution within the benzene (B151609) ring, which in turn affects the material's charge transport characteristics and photophysical properties.
In the realm of energy conversion, particularly in the development of organic photovoltaics, the tuning of HOMO and LUMO energy levels is crucial for optimizing the open-circuit voltage and ensuring efficient charge separation at the donor-acceptor interface. The incorporation of electron-withdrawing groups like the trifluoroethyl moiety in either donor or acceptor materials can be a strategic approach to tailor the electronic band structure for improved device efficiency.
The following table summarizes the key electronic effects of electron-withdrawing groups, such as the trifluoroethyl group, on aromatic systems in the context of optoelectronic applications, based on established principles in materials chemistry.
| Property Affected | Influence of Electron-Withdrawing Group (e.g., -CH2CF3) | Implication for Optoelectronic Devices |
| HOMO Energy Level | Lowered | Increased stability against oxidation |
| LUMO Energy Level | Lowered | Facilitated electron injection |
| Electron Affinity | Increased | Potential for use as n-type or electron-transporting material |
| Ionization Potential | Increased | Enhanced stability of the material |
Further research, including detailed experimental characterization and computational modeling of this compound, is warranted to fully elucidate its potential in these emerging technological fields. The strategic placement of the methyl and trifluoroethyl groups on the benzene ring offers a platform for developing novel materials with tailored optoelectronic properties for next-generation devices.
Future Research Directions and Challenges for Trifluoroethylated Benzene Derivatives
Development of Novel and Sustainable Synthetic Methodologies for Site-Selective Trifluoroethylation
A primary challenge in the broader application of trifluoroethylated aromatics lies in the development of efficient, selective, and sustainable methods for their synthesis. While classical methods often suffer from harsh reaction conditions and limited functional group tolerance, recent advancements are paving the way for more versatile approaches.
Future research in this area will likely focus on several key aspects:
Transition Metal Catalysis: The use of transition metal catalysts, such as palladium, copper, and nickel, has shown promise for the cross-coupling of aryl halides or boronic acids with trifluoroethylating agents. nih.gov Future efforts will likely be directed towards developing catalysts that can achieve high yields and selectivity under milder conditions, and with a broader substrate scope. A significant challenge remains in achieving site-selectivity in C-H trifluoroethylation without the need for directing groups. researchgate.net
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This approach allows for the generation of trifluoroethyl radicals under mild conditions, which can then be used to functionalize aromatic rings. nih.gov Further research is needed to expand the range of photosensitizers and trifluoroethyl sources to improve the efficiency and applicability of this method.
Novel Reagents: The development of new, stable, and easy-to-handle trifluoroethylating reagents is crucial. While reagents like trifluoroethyliodonium salts have shown promise, the exploration of novel reagents that are more economical and environmentally benign is an ongoing pursuit. nih.gov
Sustainable Methodologies: A growing emphasis is being placed on the development of "green" synthetic methods. This includes the use of renewable solvents, energy-efficient reaction conditions (e.g., lower temperatures), and the reduction of hazardous waste. nih.gov Future methodologies for trifluoroethylation will need to adhere to these principles to be considered truly advantageous.
| Methodology | Advantages | Challenges |
| Transition Metal Catalysis | High efficiency, potential for selectivity | Catalyst cost, ligand design, often requires pre-functionalized substrates |
| Photoredox Catalysis | Mild reaction conditions, sustainable | Limited substrate scope, potential for side reactions |
| Novel Reagents | Improved reactivity and handling | Cost and availability of new reagents |
| Sustainable Approaches | Reduced environmental impact | Achieving high efficiency under green conditions |
Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies
The electronic properties of the 2,2,2-trifluoroethyl group significantly influence the reactivity of the attached benzene (B151609) ring. This substituent is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which has profound effects on aromatic substitution reactions.
Electrophilic Aromatic Substitution: The trifluoroethyl group deactivates the aromatic ring towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation more challenging compared to unsubstituted benzene. The strong inductive effect directs incoming electrophiles to the meta position. nih.gov Future research could explore the use of highly reactive electrophiles or novel catalytic systems to overcome this deactivation and potentially alter the regioselectivity.
Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the trifluoroethyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). chem8.orgresearchgate.net This is particularly true when a good leaving group is present at the ortho or para position. This reactivity opens up avenues for introducing a wide range of nucleophiles, including amines, alkoxides, and thiolates, to the aromatic ring. Underexplored is the potential for tandem reactions where an SNAr reaction is followed by an intramolecular cyclization to build complex heterocyclic systems.
Derivatization of the Trifluoroethyl Group: While much of the focus has been on the reactivity of the aromatic ring, the trifluoroethyl group itself presents opportunities for derivatization. Although the C-F bond is exceptionally strong, methods for selective defluorination or functionalization of the ethyl chain could lead to novel molecular scaffolds. Research into late-stage C-H functionalization of the ethyl bridge could also provide new synthetic handles.
Metal-Mediated Reactions: The interaction of trifluoroethylated benzenes with organometallic reagents is another area ripe for exploration. For instance, directed ortho-metalation, where a directing group on the ring guides lithiation or other metalation to an adjacent position, could provide a powerful strategy for regioselective functionalization, overcoming the inherent meta-directing effect of the trifluoroethyl group in electrophilic substitutions.
Integration of Trifluoroethylated Aromatic Systems into Advanced Functional Materials with Tunable Properties
The unique properties conferred by the trifluoroethyl group, such as increased lipophilicity, thermal stability, and low dielectric constant, make trifluoroethylated aromatic compounds attractive building blocks for advanced functional materials.
Fluoropolymers: Incorporating trifluoroethylated benzene derivatives into polymers can lead to materials with enhanced properties. For example, poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups exhibit excellent thermal and mechanical stability, low dielectric constants, and good optical transparency, making them suitable for applications in microelectronics and optical devices. nih.gov Future work could focus on synthesizing polymers from monomers like functionalized 1-methyl-4-(2,2,2-trifluoroethyl)benzene to fine-tune properties such as solubility, processability, and gas permeability for specific applications like membranes for gas separation.
Liquid Crystals: The introduction of a trifluoroethyl group can influence the mesomorphic properties of liquid crystalline materials. The shape and polarity of the trifluoroethylated aromatic core can affect the packing and self-assembly of the molecules, leading to the formation of different liquid crystal phases with tunable optical and electronic properties.
Organic Electronics: The low dielectric constant of fluorinated materials is advantageous for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as it can reduce power consumption and improve device performance. researchgate.netresearchgate.net Research into the synthesis of novel trifluoroethylated aromatic semiconductors and their incorporation into electronic devices is a promising area.
Self-Assembling Systems: The hydrophobic nature of the trifluoroethyl group can be exploited to drive the self-assembly of molecules in solution or on surfaces. researchgate.net This could lead to the formation of well-ordered nanostructures with potential applications in sensing, catalysis, and drug delivery. Understanding and controlling the intermolecular forces that govern the self-assembly of these molecules is a key challenge.
| Material Class | Potential Applications | Key Properties to Tune |
| Fluoropolymers | Microelectronics, optical devices, gas separation membranes | Thermal stability, dielectric constant, solubility, gas permeability |
| Liquid Crystals | Displays, sensors | Mesophase behavior, optical anisotropy, switching speed |
| Organic Electronics | OLEDs, OFETs | Dielectric constant, charge carrier mobility, luminescence |
| Self-Assembling Systems | Nanosensors, drug delivery, catalysis | Molecular recognition, morphology of assembled structures |
Advanced Computational Predictions for Molecular Design and Synthesis Optimization of Novel Trifluoroethylated Aromatic Compounds
Computational chemistry offers a powerful toolkit for accelerating the design and development of novel trifluoroethylated aromatic compounds and for optimizing their synthesis.
Prediction of Molecular Properties: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. researchgate.netnih.gov These predictions can guide the design of new molecules with desired characteristics, such as specific electronic properties for materials applications or optimized binding affinities for biological targets.
Reaction Mechanism and Catalyst Design: Computational modeling can provide detailed insights into the mechanisms of trifluoroethylation reactions. umich.edu This understanding can be used to optimize reaction conditions, predict the regioselectivity of reactions, and design more efficient and selective catalysts. For example, computational screening of potential ligands for transition metal catalysts could accelerate the discovery of improved catalytic systems.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the structural features of trifluoroethylated aromatic compounds and their biological activity or material properties. nih.govox.ac.uk These models can then be used to predict the properties of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis.
Synthesis Optimization: Computational tools can also be employed to optimize synthetic routes. By predicting the feasibility and potential side reactions of different synthetic steps, computational chemistry can help to design more efficient and robust synthetic strategies, reducing the amount of trial-and-error experimentation required.
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-4-(2,2,2-trifluoroethyl)benzene in academic laboratories?
The synthesis typically involves Friedel-Crafts alkylation or coupling reactions. A validated method includes reacting toluene derivatives with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under Lewis acid catalysis (e.g., AlCl₃). For example:
- Step 1 : Dissolve 4-methylbromobenzene in anhydrous dichloromethane.
- Step 2 : Add trifluoroethyl bromide and AlCl₃ (1.2 equiv) at 0°C under inert atmosphere.
- Step 3 : Stir for 12 hours at reflux (40°C), followed by aqueous workup and column purification (SiO₂, hexane/ethyl acetate).
Yield optimization requires precise stoichiometry and moisture-free conditions to prevent hydrolysis of the trifluoroethyl group .
Q. How can researchers confirm the structural integrity of this compound?
Key characterization techniques include:
- ¹H/¹⁹F NMR : The methyl group (δ 2.3 ppm, singlet) and trifluoroethyl protons (δ 3.8–4.1 ppm, quartet) confirm substitution patterns. ¹⁹F NMR shows a triplet near -70 ppm for CF₃ .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 190 (M⁺) with fragmentation patterns (e.g., loss of CF₃CH₂ group).
- X-ray Crystallography : Resolves bond angles and distances, critical for studying steric effects of the CF₃ group .
Q. What physicochemical properties of this compound are critical for reactivity studies?
Advanced Research Questions
Q. How does the trifluoroethyl group influence this compound’s utility as a pharmacophore?
The CF₃ group enhances metabolic stability and bioavailability by:
- Electron-Withdrawing Effects : Reduces basicity of adjacent amines, prolonging half-life in vivo .
- Hydrophobic Interactions : Binds to lipophilic pockets in enzymes (e.g., cytochrome P450), as shown in docking studies using Protein Data Bank (PDB) entries 1OG2/1OG5 .
- Conformational Rigidity : Restricts rotation, improving target selectivity. For example, derivatives of this compound showed 10× higher affinity for serotonin receptors compared to non-fluorinated analogs .
Q. How can conflicting data on biological activity be resolved for fluorinated aromatic compounds?
Strategies include:
- Dose-Response Repetition : Ensure assays (e.g., IC₅₀ measurements) are replicated across multiple cell lines.
- Metabolite Profiling : Use LC-MS to identify degradation products that may skew activity readings .
- Computational Validation : Compare experimental LogP/IC₅₀ with DFT-calculated parameters (e.g., Gibbs free energy of binding) .
Q. What computational parameters are critical for modeling the trifluoroethyl group’s electronic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
